molecular formula C7H9BrN2O B13916465 5-Bromo-6-methoxy-2-methyl-pyridin-3-amine

5-Bromo-6-methoxy-2-methyl-pyridin-3-amine

Cat. No.: B13916465
M. Wt: 217.06 g/mol
InChI Key: UDOGTZVFZLSPBC-UHFFFAOYSA-N
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Description

5-Bromo-6-methoxy-2-methyl-pyridin-3-amine is an organic compound with the molecular formula C7H9BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-6-methoxy-2-methyl-pyridin-3-amine can be synthesized through several methods. One common approach involves the reaction of 2-methoxypyridine with 3-amino-5-bromobenzene boronic acid or its ester in the presence of a base, followed by crystallization to purify the product . Another method involves the Suzuki-Miyaura cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is coupled with arylboronic acids in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methoxy-2-methyl-pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in organic synthesis and medicinal chemistry .

Mechanism of Action

The mechanism of action of 5-Bromo-6-methoxy-2-methyl-pyridin-3-amine involves its interaction with specific molecular targets. In medicinal chemistry, its derivatives may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-methoxy-2-methyl-pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds for research and industrial applications.

Properties

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

5-bromo-6-methoxy-2-methylpyridin-3-amine

InChI

InChI=1S/C7H9BrN2O/c1-4-6(9)3-5(8)7(10-4)11-2/h3H,9H2,1-2H3

InChI Key

UDOGTZVFZLSPBC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1N)Br)OC

Origin of Product

United States

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